1-硝基-9-氨基吖啶

描述

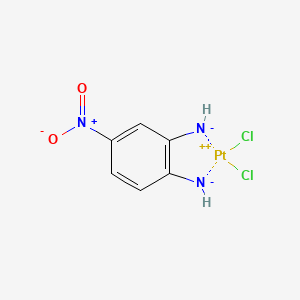

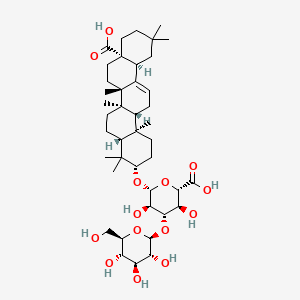

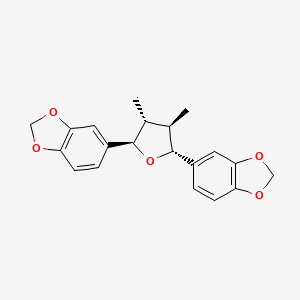

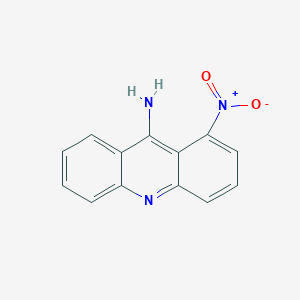

1-Nitro-9-aminoacridine is a derivative of 9-Aminoacridine . 9-Aminoacridine is a synthetic dye used clinically as a topical antiseptic and experimentally as a mutagen, an intracellular pH indicator, and a small molecule MALDI matrix . It’s a yellow solid that is almost insoluble in water . Its hydrochloride salt is a yellow crystalline, odorless, bitter powder that is soluble in water and ethanol, slightly soluble in saline, and almost insoluble in ether and chloroform .

Synthesis Analysis

The synthesis of 1-Nitro-9-aminoacridine involves the reaction of 1-nitro-9-chloroaeridine with the corresponding arylamines in the presence of phenol .Molecular Structure Analysis

The 9-aminoacridinium molecules are protonated with the proton on the N atom of the central ring. This N atom is connected to an N,N-dimethylformamide molecule by a hydrogen bond. The H atoms of the amino groups create short contacts with two chloride ions .Chemical Reactions Analysis

Acridine derivatives have a broad range of pharmaceutical properties and are characterized by unique physical and chemical properties, biological activities, and industrial applications . They have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .Physical And Chemical Properties Analysis

Acridine derivatives are characterized by unique physical and chemical properties . They are used as dyes, fluorescent materials for visualization of biomolecules, and in laser technologies . These properties of acridines are attributed to their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .科学研究应用

RNA 和蛋白质合成抑制:1-硝基-9-氨基吖啶衍生物可以在培养的人类细胞中抑制 RNA,在较小程度上抑制蛋白质合成。这种抑制归因于这些化合物与 DNA 之间形成的复合物,导致细胞抑制作用 (Filipski, Marczynski, & Chorąży, 1975)。

DNA 中的结构畸变:在 9-氨基吖啶分子中引入硝基组会导致其结构发生相当大的平面偏离。这种畸变对于理解 1-硝基组在增强抗肿瘤活性中的作用非常重要 (Pett, Rossi, Glusker, Stezowski, & Bogucka-Ledochowska, 1982)。

硫醇依赖性 RNA 合成抑制:巯基化合物的存在导致 1-硝基-9-氨基吖啶衍生物与 DNA 之间形成不可逆的复合物,从而显著抑制 RNA 合成 (Gniazdowski, Szmigiero, & Wilmańska, 1982)。

癌细胞中的超微结构病变:1-硝基-9-氨基吖啶衍生物可以在人类卵巢癌细胞中诱导特定的超微结构病变,表明它们在癌症治疗中具有作为治疗剂的潜力 (Krzyżowska-Gruca, Gruca, Kwasniewska-Rokicinska, & Vorbrodt, 1973)。

DNA 结合和细胞毒性:研究表明,1-硝基-9-氨基吖啶二聚体对 DNA 的亲和力高于其单体对应物,并且对培养的细胞表现出显着的细胞毒性 (Markovits, Wilmańska, Lescot, Studzian, Szmigiero, & Gniazdowski, 1989)。

诱变活性增强:在 9-氨基吖啶分子中引入硝基组可以显着增强其诱变活性,如在各种测试中观察到的 (Tomosaka, Omata, & Anzai, 1994)。

细胞系统中的共价 DNA 结合:1-硝基-9-氨基吖啶衍生物可以在细胞系统中与 DNA 形成共价键,导致 DNA 加合物的独特形成模式 (Bartoszek & Konopa, 1989)。

与 DNA 的相互作用:1-硝基-9-氨基吖啶衍生物的生物活性似乎更多地取决于它们交联 DNA 的能力,而不是仅仅嵌入 DNA 中 (Filipski, Marczynski, Sadzińska, Chalupka, & Chorąży, 1977)。

作用机制

安全和危害

未来方向

With the current massive increases in drug-resistant bacterial infection, new acridine derivatives may be of use . In addition, the topical utilization of aminoacridines in conjunction with directed low-power light offers bactericidal action at much lower doses . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

属性

IUPAC Name |

1-nitroacridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(12(10)13)16(17)18/h1-7H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQZSOCPFYNJIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176330 | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-9-aminoacridine | |

CAS RN |

21914-54-5 | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021914545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-9-aminoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{Bis[4-(dimethylamino)phenyl]methyl}phenol](/img/structure/B1201537.png)